GSK-J1 lithium salt

Description

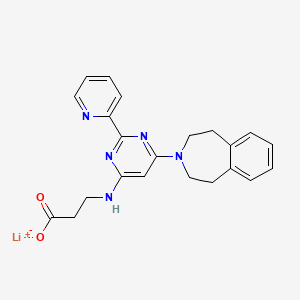

Structure

2D Structure

Properties

Molecular Formula |

C22H22LiN5O2 |

|---|---|

Molecular Weight |

395.4 g/mol |

IUPAC Name |

lithium 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate |

InChI |

InChI=1S/C22H23N5O2.Li/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1 |

InChI Key |

WTBLFQHAMMUILY-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of GSK-J1 Lithium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J1 is a potent and selective small-molecule inhibitor of the Jumonji domain-containing 3 (JMJD3 or KDM6B) and Ubiquitously Transcribed Tetratricopeptide Repeat on Chromosome X (UTX or KDM6A) histone demethylases.[1][2] These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine (B10760008) 27 (H3K27), a key repressive mark. The lithium salt formulation of GSK-J1 offers specific physicochemical properties that are advantageous for research applications. This technical guide provides an in-depth exploration of the core mechanism of action of GSK-J1 lithium salt, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of H3K27 Demethylation

The primary mechanism of action of GSK-J1 is the competitive inhibition of the catalytic activity of JMJD3 and UTX.[2] These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases. GSK-J1 acts as a competitive inhibitor with respect to 2-OG, binding to the active site of the demethylase and preventing the demethylation of its primary substrate, trimethylated H3K27 (H3K27me3).[2]

By inhibiting JMJD3 and UTX, GSK-J1 leads to a global increase in the levels of H3K27me3.[1] This histone mark is associated with condensed chromatin (heterochromatin) and transcriptional repression. Consequently, the inhibition of its removal by GSK-J1 results in the silencing of target gene expression. This epigenetic modulation underlies the diverse biological effects of GSK-J1, particularly its anti-inflammatory properties.

The Role of the Lithium Salt

While the core inhibitory activity resides in the GSK-J1 molecule itself, the formulation as a lithium salt can influence its physicochemical properties. Generally, converting a compound to a salt form can enhance its solubility and stability in aqueous solutions, which is crucial for in vitro assays and cell culture experiments. While direct comparative studies on the solubility of different GSK-J1 salts are not extensively published, lithium salts, in some contexts, can offer advantages in terms of solubility and reduced hygroscopicity compared to their sodium counterparts.[3] This can lead to more consistent and reproducible experimental results.

Quantitative Data Summary

The inhibitory potency and selectivity of GSK-J1 have been characterized in various assays. The following tables summarize the key quantitative data.

| Target Enzyme | Assay Type | IC50 (nM) | Reference |

| JMJD3 (KDM6B) | Cell-free | 28 - 60 | [1][2] |

| UTX (KDM6A) | Cell-free | 53 - 56 | [4] |

| KDM5B | Cell-free | 170 | [5] |

| KDM5C | Cell-free | 550 | [5] |

| JARID1B | Cell-free | 950 | [6] |

| JARID1C | Cell-free | 1760 | [6] |

Table 1: In Vitro Inhibitory Activity of GSK-J1 against Histone Demethylases. This table presents the half-maximal inhibitory concentration (IC50) values of GSK-J1 against its primary targets and some off-target demethylases. The variability in IC50 values for JMJD3 can be attributed to different assay formats and conditions.

| Cell Type | Treatment | Gene Target | Effect on Gene Expression | Reference |

| Human primary macrophages | LPS + GSK-J4 (prodrug) | TNF-α | Inhibition of production | [1] |

| Mouse mammary epithelial cells | LPS + GSK-J1 | Tnfa, Il1b, Il6 | Significant reduction in mRNA expression | |

| Mantle Cell Lymphoma cells | GSK-J4 | Adhesion-induced genes | Modulation of expression |

Table 2: Cellular Effects of GSK-J1 on Gene Expression. This table summarizes the impact of GSK-J1 treatment on the expression of key inflammatory and disease-related genes in different cell types.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GSK-J1 Action

The inhibitory action of GSK-J1 on JMJD3/UTX sets off a cascade of events that ultimately leads to the suppression of inflammatory gene expression. A key downstream pathway affected is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Caption: Signaling pathway of GSK-J1 action on inflammatory gene expression.

Experimental Workflow: Chromatin Immunoprecipitation (ChIP)

To investigate the direct effect of GSK-J1 on histone methylation at specific gene promoters, Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is a standard technique.

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Experimental Protocols

In Vitro Histone Demethylase Assay (AlphaLISA-based)

This protocol is adapted from published methods to determine the in vitro potency of GSK-J1.

1. Reagents and Materials:

-

Recombinant human JMJD3/KDM6B and UTX/KDM6A enzymes.

-

Biotinylated H3K27me3 peptide substrate.

-

This compound.

-

AlphaLISA anti-demethylated product antibody.

-

AlphaLISA acceptor beads and streptavidin donor beads.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1% BSA, 50 µM FeSO4, 1 mM α-ketoglutarate, 2 mM ascorbic acid).

-

384-well microplates.

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the GSK-J1 dilution or vehicle control to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the histone demethylase enzyme and the biotinylated H3K27me3 peptide substrate to each well.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

Add the AlphaLISA anti-demethylated product antibody and incubate.

-

Add the AlphaLISA acceptor beads and streptavidin donor beads and incubate in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

3. Data Analysis:

-

Calculate the percentage of inhibition for each GSK-J1 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the GSK-J1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Inhibition of TNF-α Production in Macrophages

This protocol outlines a method to assess the effect of GSK-J1 on inflammatory cytokine production in a cellular context.

1. Reagents and Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

-

Macrophage differentiation factors (e.g., M-CSF or PMA).

-

GSK-J4 (cell-permeable ester prodrug of GSK-J1).

-

Lipopolysaccharide (LPS).

-

Cell culture medium and supplements.

-

ELISA kit for human TNF-α.

-

96-well cell culture plates.

2. Procedure:

-

Differentiate monocytes into macrophages in a 96-well plate.

-

Pre-treat the differentiated macrophages with various concentrations of GSK-J4 or vehicle control for a specified period (e.g., 2 hours).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubate the cells for a further period (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

-

Calculate the percentage of inhibition of TNF-α production for each GSK-J4 concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value for the inhibition of TNF-α production.

Conclusion

This compound is a valuable research tool for studying the role of H3K27 methylation in various biological processes. Its potent and selective inhibition of JMJD3 and UTX leads to a global increase in H3K27me3, resulting in the transcriptional repression of target genes, notably those involved in inflammation. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals seeking to utilize and understand the core mechanism of this important epigenetic modulator.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Difference in chemical bonding between lithium and sodium salts: influence of covalency on their solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. xcessbio.com [xcessbio.com]

Introduction: The Role of UTX/KDM6A in Epigenetic Regulation

An In-Depth Technical Guide to GSK-J1 and UTX/KDM6A Inhibition

Histone post-translational modifications are fundamental to the regulation of gene expression. Among these, the methylation of lysine (B10760008) 27 on histone H3 (H3K27) is a critical repressive mark, primarily established by the Polycomb Repressive Complex 2 (PRC2). The removal of this mark is catalyzed by histone demethylases, which act as transcriptional co-activators. The KDM6 subfamily of Jumonji C (JmjC) domain-containing enzymes, specifically KDM6A (UTX) and KDM6B (JMJD3), are Fe(II)- and α-ketoglutarate (2-oxoglutarate)-dependent oxygenases that catalyze the demethylation of di- and tri-methylated H3K27 (H3K27me2/me3).[1][2][3]

UTX/KDM6A is a key epigenetic regulator involved in various biological processes, including embryonic development, cellular differentiation, and the immune response.[4][5] It is frequently mutated in a variety of cancers, where it can act as either a tumor suppressor or an oncogene depending on the context.[3][4][6] Dysregulation of KDM6A activity is implicated in inflammatory diseases, autoimmune disorders, and cancer, making it a significant target for therapeutic intervention.[4][7] This guide provides a detailed overview of GSK-J1, a potent and selective small-molecule inhibitor of UTX/KDM6A, for researchers and drug development professionals.

GSK-J1: A Selective Chemical Probe for the KDM6 Subfamily

GSK-J1 is a powerful chemical probe developed to selectively inhibit the H3K27 demethylase activity of the KDM6 subfamily.[8] Due to a highly polar carboxylate group, GSK-J1 has limited cell permeability and is primarily used in biochemical, cell-free assays.[5][9] For cell-based studies, its ethyl ester prodrug, GSK-J4, is utilized.[10] GSK-J4 is cell-permeable and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[10][11] Correspondingly, GSK-J2 (a pyridine (B92270) regio-isomer of GSK-J1) and its ester prodrug GSK-J5 are used as inactive negative controls, as they lack significant inhibitory activity against the target enzymes.[11][12]

Quantitative Data: Potency and Selectivity Profile of GSK-J1

GSK-J1 demonstrates high potency for KDM6A and KDM6B. Its selectivity has been evaluated against a panel of other histone demethylases. While highly selective for the KDM6 subfamily, some activity has been noted against other KDM subfamilies at higher concentrations.[11][13][14]

| Target Demethylase | Alternative Name | IC50 (nM) | Assay Type | Reference |

| KDM6A | UTX | 53 | Cell-free | [13][15] |

| KDM6B | JMJD3 | 28 - 60 | Cell-free | [15][16][17][18] |

| KDM5A | JARID1A | 6,800 | Cell-free | [13] |

| KDM5B | JARID1B | 170 - 950 | Cell-free | [11][13] |

| KDM5C | JARID1C | 550 - 1,760 | Cell-free | [11][13] |

| Other JmjC Demethylases | - | >20,000 | Cell-free | [13] |

Table 1: Inhibitory potency (IC50) of GSK-J1 against various histone demethylases. Values vary slightly between different assay formats (e.g., mass spectrometry vs. antibody-based detection).

Mechanism of Action

GSK-J1 functions as a competitive inhibitor by targeting the active site of the KDM6 enzymes. Its chemical structure allows it to chelate the essential Fe(II) cofactor and mimic the binding of the co-substrate, 2-oxoglutarate (2-OG).[2][12] The propanoic acid moiety of GSK-J1 occupies the 2-OG binding pocket, while the pyridyl-pyrimidine core forms a crucial bidentate interaction with the catalytic iron ion.[2][12] This dual action effectively blocks the demethylase activity of the enzyme, preventing the removal of the H3K27me3 repressive mark.

Cellular Consequences of UTX/KDM6A Inhibition

By inhibiting UTX/KDM6A, GSK-J1 prevents the removal of H3K27me3 at target gene promoters, leading to the maintenance of a repressive chromatin state and subsequent transcriptional silencing. This has profound effects on cellular function, particularly in the context of inflammation. For instance, in macrophages stimulated with lipopolysaccharide (LPS), JMJD3/KDM6B is upregulated and recruited to the promoters of pro-inflammatory genes, such as TNFA.[8][16] This leads to the removal of H3K27me3, activation of gene expression via the NF-κB pathway, and production of inflammatory cytokines.[19][20] Treatment with GSK-J4 prevents this demethylation, increases H3K27me3 levels at these promoters, blocks RNA polymerase II recruitment, and ultimately suppresses the inflammatory response.[8][12][19]

Key Experimental Protocols

In Vitro Histone Demethylase Activity Assay (Mass Spectrometry-based)

This protocol assesses the direct inhibitory effect of GSK-J1 on purified KDM6 enzymes.

Materials:

-

Purified recombinant human UTX/KDM6A or JMJD3/KDM6B.

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG).[16][17]

-

Cofactors: 1 mM 2-oxoglutarate, 2 mM ascorbate, 50 µM (NH4)2Fe(SO4)2·6H2O.[16][17]

-

GSK-J1 dissolved in DMSO at various concentrations.

-

MALDI Plate and α-cyano-4-hydroxycinnamic acid matrix.

-

MALDI-TOF Mass Spectrometer.

Methodology:

-

Prepare a reaction mixture containing purified enzyme (e.g., 3 µM UTX or 1 µM JMJD3), 10 µM peptide substrate, and cofactors in the assay buffer.[16][17]

-

Add GSK-J1 at a range of final concentrations (e.g., 0 to 1 µM) or DMSO as a vehicle control.[16]

-

Incubate the reaction at 25°C. The incubation time will vary depending on the enzyme's activity (e.g., 3 minutes for JMJD3, 20 minutes for UTX).[16][17]

-

Stop the reaction by adding the EDTA solution.[15]

-

Desalt the reaction samples using a C18 ZipTip.

-

Spot the desalted samples onto a MALDI plate with the matrix solution.[17]

-

Analyze the samples using a MALDI-TOF mass spectrometer to measure the ratio of demethylated (me2) to trimethylated (me3) peptide product.[16]

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Target Engagement Assay (Affinity Capture)

This protocol confirms that GSK-J1 binds to its intended targets, UTX and JMJD3, within a cellular context.

Materials:

-

HEK-293 cells transiently transfected with Flag-tagged UTX or JMJD3.[1][8]

-

GSK-J3 (an amine analogue of GSK-J1) coupled to Sepharose beads.[1][8]

-

Cell Lysis Buffer.

-

Wash Buffer.

-

GSK-J1 (free compound for competition).

-

Anti-Flag antibody for Western blotting.

Methodology:

-

Lyse the transfected HEK-293 cells to obtain a whole-cell extract.

-

Incubate the cell lysate with the GSK-J3-coupled Sepharose beads. For competition experiments, pre-incubate the lysate with a high concentration of free GSK-J1 (e.g., 100 µM) before adding the beads.[1]

-

Wash the beads extensively with Wash Buffer to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Analyze the eluates by SDS-PAGE and Western blotting using an anti-Flag antibody.

-

A successful pulldown of Flag-UTX or Flag-JMJD3, which is competitively inhibited by free GSK-J1, demonstrates specific target engagement in the cellular environment.[1][8]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol measures the change in H3K27me3 levels at specific gene promoters in cells treated with GSK-J4.

Materials:

-

Human primary macrophages or other relevant cell line (e.g., HC11).[8][19]

-

GSK-J4 and inactive control GSK-J5.

-

LPS or other stimulus.

-

Formaldehyde (B43269) for cross-linking.

-

Cell lysis and chromatin shearing equipment (e.g., sonicator).

-

Antibody against H3K27me3.

-

Protein A/G magnetic beads.

-

Wash buffers and Elution buffer.

-

Reverse cross-linking solution.

-

qPCR primers for target gene promoters (e.g., TNFA, IL6) and a negative control region.[19]

Methodology:

-

Culture cells and treat with GSK-J4 or GSK-J5 for a specified time, followed by stimulation with LPS.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the sheared chromatin overnight with an anti-H3K27me3 antibody. A no-antibody (IgG) control should be included.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Purify the immunoprecipitated DNA.

-

Quantify the amount of target promoter DNA using qPCR. An increase in signal in GSK-J4 treated samples compared to controls indicates an accumulation of the H3K27me3 mark.[8][19]

Conclusion and Future Directions

GSK-J1 and its cell-permeable prodrug GSK-J4 are indispensable tools for studying the biological roles of the KDM6 histone demethylases UTX and JMJD3. By selectively inhibiting H3K27 demethylation, these compounds allow for the precise interrogation of pathways involved in inflammation, cancer, and development.[4] The provided data and protocols offer a robust framework for utilizing GSK-J1/J4 in research. Future work may focus on the development of next-generation inhibitors with even greater selectivity or isoform-specificity (KDM6A vs. KDM6B), and on exploring the therapeutic potential of KDM6 inhibition in a clinical setting for various malignancies and inflammatory disorders.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of lysine-specific demethylase 6A (KDM6A) in tumorigenesis and its therapeutic potentials in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. What are KDM6A inhibitors and how do they work? [synapse.patsnap.com]

- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK J1 | 1373422-53-7 [chemicalbook.com]

- 10. adooq.com [adooq.com]

- 11. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 12. researchgate.net [researchgate.net]

- 13. bio-techne.com [bio-techne.com]

- 14. researchgate.net [researchgate.net]

- 15. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 16. selleckchem.com [selleckchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. GSK-J1 sodium | Histone Demethylase | 1797832-71-3 | Invivochem [invivochem.com]

- 19. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-J1: A Technical Guide to its Selectivity for H3K27 Demethylases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK-J1, a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM6B (JMJD3) and KDM6A (UTX). These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27), a critical epigenetic mark for gene regulation. This document details the quantitative selectivity of GSK-J1, the experimental protocols used for its characterization, and its mechanism of action.

Quantitative Selectivity Profile of GSK-J1

GSK-J1 demonstrates high potency for the H3K27 demethylases JMJD3 and UTX, with significantly lower activity against other histone demethylase families.[1][2][3][4][5][6] The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK-J1 against a panel of JmjC histone demethylases, illustrating its selectivity.

| Target Demethylase | Family | Substrate | GSK-J1 IC50 (nM) | Reference |

| JMJD3 (KDM6B) | KDM6 | H3K27me3/me2 | 28 - 60 | [1][2][3][4][5] |

| UTX (KDM6A) | KDM6 | H3K27me3/me2 | 53 | [2][3] |

| KDM5B (JARID1B) | KDM5 | H3K4me3/me2 | 170 - 950 | [1][2][5][7] |

| KDM5C (JARID1C) | KDM5 | H3K4me3/me2 | 550 - 1760 | [1][2][5][7] |

| KDM5A (JARID1A) | KDM5 | H3K4me3/me2 | 6,800 | [2] |

| Other JmjC Demethylases | KDM2, KDM3, KDM4 | Various | >20,000 | [2] |

Mechanism of Action

GSK-J1 acts as a competitive inhibitor with respect to the essential cofactor α-ketoglutarate (2-oxoglutarate) and is non-competitive with the histone peptide substrate.[8] Co-crystallization studies of GSK-J1 bound to the active site of human JMJD3 reveal that the inhibitor's propanoic acid moiety mimics the binding of α-ketoglutarate.[8][9] This dual-binding mode accounts for its mechanism of action and contributes to its selectivity for the KDM6 subfamily.[8][9] Furthermore, GSK-J1 shows no significant inhibitory activity against a broad panel of protein kinases and other unrelated proteins, highlighting its specific nature as an epigenetic probe.[2][8]

Experimental Protocols

The characterization of GSK-J1's selectivity involves several key experimental methodologies.

In Vitro Biochemical Demethylase Assay (Cell-Free)

This assay directly measures the enzymatic activity of purified histone demethylases and their inhibition by GSK-J1. A common method is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) or MALDI-TOF mass spectrometry.[1][3][4][7][10]

Principle: The assay quantifies the conversion of a methylated histone peptide substrate to its demethylated form by the enzyme.

Detailed Protocol (based on AlphaLISA):

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20.[7]

-

Enzyme: Purified recombinant JMJD3 or other demethylases diluted in assay buffer.

-

Substrate: Biotinylated H3K27me3 peptide (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG) at a final concentration of ~10 µM.[1][3][4]

-

Cofactors: Prepare a mix in assay buffer containing L-Ascorbic Acid (100 µM), (NH₄)₂Fe(SO₄)₂·6H₂O (50 µM), and α-ketoglutarate (1 mM).[1][3][4]

-

Inhibitor: Prepare serial dilutions of GSK-J1 in DMSO, then dilute in assay buffer.

-

Detection Reagents: Anti-H3K27me2 antibody conjugated to AlphaLISA Acceptor beads and Streptavidin-coated Donor beads.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of GSK-J1 dilution or DMSO (control) to the wells.

-

Add 3 µL of the enzyme solution to initiate a pre-incubation step (optional, ~15 minutes at room temperature).

-

Initiate the demethylation reaction by adding 5 µL of the substrate and cofactor mix.

-

Incubate for the optimized reaction time (e.g., 3-20 minutes for JMJD3) at 25°C.[1][3][4]

-

Stop the reaction by adding 5 µL of Stop Solution.

-

Add 5 µL of the Acceptor bead/antibody mix and incubate for 60 minutes in the dark.

-

Add 5 µL of the Donor beads and incubate for another 60 minutes in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis:

-

The AlphaLISA signal is inversely proportional to enzyme activity.

-

Plot the signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

-

Cellular Activity Assay

To assess the activity of GSK-J1 in a cellular context, its cell-permeable ethyl ester prodrug, GSK-J4, is used.[5][8] The assay measures the change in global or promoter-specific H3K27me3 levels.

Principle: Inhibition of intracellular KDM6A/B by GSK-J4 prevents the demethylation of H3K27, leading to an accumulation of the H3K27me3 mark.

Detailed Protocol (using Western Blot):

-

Cell Culture and Treatment:

-

Plate cells (e.g., human primary macrophages, HEK-293, or cancer cell lines) and allow them to adhere.

-

Treat cells with varying concentrations of GSK-J4 (e.g., 1-25 µM) or a vehicle control (DMSO) for a specified duration (e.g., 18-48 hours). For inflammatory models, cells can be co-treated with an agonist like lipopolysaccharide (LPS).[8][11]

-

GSK-J5, an inactive regio-isomer, can be used as a negative control.[8]

-

-

Histone Extraction:

-

Harvest the cells by scraping or trypsinization.

-

Isolate nuclei using a hypotonic lysis buffer.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H₂SO₄).

-

Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of histone extracts on an SDS-PAGE gel (e.g., 15%).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for H3K27me3 overnight at 4°C.

-

Use an antibody against total Histone H3 as a loading control.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Data Analysis:

-

Quantify the band intensities for H3K27me3 and total H3.

-

Normalize the H3K27me3 signal to the total H3 signal to determine the relative change in methylation upon treatment with GSK-J4.

-

Thermal Shift Assay (TSA / DSF)

This biophysical assay confirms the direct binding of an inhibitor to its target protein.

Principle: The binding of a ligand, such as GSK-J1, typically stabilizes the target protein, resulting in an increase in its melting temperature (Tm).

Detailed Protocol:

-

Reagent Preparation:

-

Assay Procedure (96-well PCR plate format):

-

Prepare a master mix of protein and dye in the buffer.

-

Aliquot the master mix into the wells of a PCR plate.

-

Add GSK-J1 or DMSO (control) to the respective wells.

-

Place the plate in a real-time PCR machine.

-

Ramp the temperature, for example, from 25°C to 95°C, increasing by 1-3°C per minute, while continuously monitoring fluorescence.[7]

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature. The resulting curve will show a sharp increase in fluorescence as the protein unfolds.

-

The Tm is the temperature at the midpoint of this transition.

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (protein + DMSO) from the Tm of the sample (protein + GSK-J1). A significant positive ΔTm indicates direct binding.[9]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Therapeutic potential of inhibiting histone 3 lysine 27 demethylases: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 8. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reactionbiology.com [reactionbiology.com]

- 11. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

GSK-J1: A Technical Guide to its Role in Histone H3K27 Demethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone methylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression and cellular identity. The Jumonji C (JmjC) domain-containing family of histone demethylases are key enzymes that remove methyl groups from histone tails, thereby dynamically altering the chromatin landscape. Among these, the KDM6 subfamily, comprising JMJD3 (KDM6B) and UTX (KDM6A), specifically targets the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark predominantly associated with transcriptional repression. GSK-J1 has emerged as a potent and selective small molecule inhibitor of the KDM6 subfamily. This technical guide provides an in-depth overview of GSK-J1, its mechanism of action, its selectivity profile, and its utility as a chemical probe to investigate the biological roles of H3K27 demethylation. Detailed experimental protocols and visualizations of the associated signaling pathways are included to facilitate its application in research and drug development.

Introduction to Histone H3K27 Demethylation

Histone H3 lysine 27 trimethylation (H3K27me3) is a key epigenetic mark associated with gene silencing.[1] It is deposited by the Polycomb Repressive Complex 2 (PRC2) and is crucial for maintaining cellular identity and developmental gene regulation. The removal of this repressive mark is catalyzed by H3K27 demethylases, primarily JMJD3 (KDM6B) and UTX (KDM6A), which belong to the JmjC domain-containing family of enzymes.[2] These enzymes are Fe(II) and α-ketoglutarate-dependent oxygenases that play critical roles in various biological processes, including development, inflammation, and cancer.[1][3] The dynamic regulation of H3K27me3 levels by methyltransferases and demethylases is essential for proper gene expression and cellular function. Dysregulation of this process has been implicated in numerous diseases, making the enzymes involved attractive therapeutic targets.

GSK-J1: A Potent and Selective H3K27 Demethylase Inhibitor

GSK-J1 is a small molecule that acts as a potent and selective inhibitor of the H3K27 demethylases JMJD3 and UTX.[4] Chemically, it is N-[2-(2-Pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-alanine. Due to the presence of a highly polar carboxylate group, which is critical for its binding to the active site of the enzyme, GSK-J1 has limited cell permeability.[5] For cellular studies, its ethyl ester prodrug, GSK-J4, is commonly used. GSK-J4 readily crosses cell membranes and is rapidly hydrolyzed by intracellular esterases to release the active inhibitor, GSK-J1.[6]

Mechanism of Action

GSK-J1 functions as a competitive inhibitor by binding to the active site of JMJD3 and UTX, chelating the essential Fe(II) cofactor and preventing the binding of the co-substrate α-ketoglutarate.[7] This inhibition of demethylase activity leads to an increase in the global levels of H3K27me3.[8] By preventing the removal of this repressive mark, GSK-J1 can modulate the expression of genes regulated by H3K27 methylation, such as those involved in inflammation.[3]

Selectivity Profile

GSK-J1 exhibits high selectivity for the KDM6 subfamily of H3K27 demethylases.[7] It shows significantly lower potency against other JmjC domain-containing histone demethylases and has negligible activity against a broad panel of kinases and other epigenetic targets.[7][9] This high selectivity makes GSK-J1 a valuable tool for specifically probing the functions of JMJD3 and UTX.

Quantitative Data

The inhibitory activity of GSK-J1 against a panel of histone demethylases is summarized in the table below. The data highlights its potent and selective inhibition of JMJD3 and UTX.

| Target Demethylase | IC50 (nM) | Reference |

| JMJD3 (KDM6B) | 60 | [4][8] |

| UTX (KDM6A) | 60 | [8] |

| JARID1B (KDM5B) | 950 | [8] |

| JARID1C (KDM5C) | 1760 | [8] |

| Other JmjC Demethylases | >10,000 | [7] |

Experimental Protocols

In Vitro Histone Demethylase Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of GSK-J1 on JMJD3 or UTX using a synthetic peptide substrate and analysis by MALDI-TOF mass spectrometry.[8]

Materials:

-

Purified recombinant JMJD3 or UTX enzyme

-

GSK-J1

-

Biotinylated H3K27me3 peptide substrate (e.g., Biotin-KAPRKQLATKAARK(me3)SAPATGG)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·6H2O, 1 mM α-ketoglutarate, 2 mM Ascorbate

-

Stop Solution: 10 mM EDTA

-

ZipTips (C18)

-

MALDI Matrix: α-cyano-4-hydroxycinnamic acid

-

MALDI-TOF Mass Spectrometer

Procedure:

-

Prepare a reaction mixture containing the purified demethylase enzyme (e.g., 1 µM JMJD3 or 3 µM UTX) and the biotinylated H3K27me3 peptide (10 µM) in the assay buffer.

-

Add varying concentrations of GSK-J1 to the reaction mixture. Include a no-inhibitor control.

-

Incubate the reaction at 25 °C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).

-

Stop the reaction by adding the stop solution.

-

Desalt the peptide products using ZipTips according to the manufacturer's instructions.

-

Elute the peptides directly onto a MALDI plate with the MALDI matrix solution.

-

Analyze the samples using a MALDI-TOF mass spectrometer to determine the ratio of the demethylated (me2) to the trimethylated (me3) peptide product.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the GSK-J1 concentration.

Cellular Assay for H3K27 Demethylation Inhibition

This protocol outlines a method to assess the effect of the cell-permeable prodrug GSK-J4 on cellular H3K27me3 levels using Western blotting.

Materials:

-

Cell line of interest (e.g., HeLa, primary macrophages)

-

GSK-J4

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat the cells with varying concentrations of GSK-J4 (e.g., 1-10 µM) for a desired period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

-

Harvest the cells and prepare whole-cell lysates or histone extracts using the lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against H3K27me3 overnight at 4 °C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

-

Quantify the band intensities to determine the relative change in H3K27me3 levels upon GSK-J4 treatment.

Signaling Pathways and Visualizations

GSK-J1-mediated inhibition of JMJD3/UTX has been shown to modulate inflammatory signaling pathways. For instance, in macrophages, the inhibition of H3K27 demethylation leads to the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[6] This is achieved by maintaining the repressive H3K27me3 mark at the promoters of inflammatory genes, thereby preventing their transcriptional activation.

One of the key pathways implicated is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB.[10] Upon stimulation with lipopolysaccharide (LPS), TLR4 activation initiates a signaling cascade that results in the translocation of NF-κB to the nucleus, where it drives the expression of inflammatory genes. JMJD3 is often upregulated in response to inflammatory stimuli and acts to remove the repressive H3K27me3 marks at the promoters of these NF-κB target genes, thus facilitating their transcription. GSK-J1 blocks this step, leading to the suppression of the inflammatory response.

Below are Graphviz diagrams illustrating the core mechanism of H3K27 demethylation and the role of GSK-J1 in the inflammatory signaling pathway.

Conclusion

GSK-J1 is a powerful and selective chemical probe for studying the roles of the H3K27 demethylases JMJD3 and UTX. Its ability to specifically increase H3K27me3 levels in a controlled manner provides researchers with a valuable tool to dissect the complex regulatory networks governed by this critical epigenetic modification. The provided data and protocols serve as a comprehensive resource for the effective application of GSK-J1 in elucidating the biological consequences of H3K27 demethylation in health and disease, and for exploring its therapeutic potential.

References

- 1. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]

- 10. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of GSK-J1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-J1 is a pioneering chemical probe that has significantly advanced our understanding of the epigenetic regulation mediated by histone demethylases. As a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylase 6B (JMJD3/KDM6B) and Ubiquitously transcribed tetratricopeptide repeat on chromosome X (UTX/KDM6A), GSK-J1 has become an invaluable tool in elucidating the role of H3K27me3/me2 demethylation in various biological processes, including inflammation, cellular differentiation, and cancer. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to GSK-J1 and its derivatives. Detailed protocols for relevant biochemical and cellular assays are presented, alongside visualizations of its signaling pathway and experimental workflows.

Introduction

Histone post-translational modifications are critical regulators of chromatin structure and gene expression. The methylation of histone H3 at lysine (B10760008) 27 (H3K27) is a key repressive mark, and its removal by demethylases such as JMJD3 and UTX is associated with gene activation. The development of small molecule inhibitors targeting these enzymes has been a significant goal in epigenetic drug discovery. GSK-J1 emerged as the first selective inhibitor for this subfamily of H3K27 demethylases, providing a means to pharmacologically probe their function.[1][2]

Physicochemical Properties and Formulations

GSK-J1 is an N-[2-(2-pyridinyl)-6-(1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)-4-pyrimidinyl]-β-Alanine.[3] Due to the presence of a highly polar carboxylate group, which is crucial for its binding to the enzyme's active site, GSK-J1 has limited cell permeability.[4] To overcome this, a cell-permeable ethyl ester prodrug, GSK-J4, was developed. GSK-J4 is rapidly hydrolyzed by intracellular esterases to release the active GSK-J1.[5][6] For experimental controls, a structurally similar but significantly less active pyridine (B92270) regio-isomer, GSK-J2, and its corresponding cell-permeable prodrug, GSK-J5, are utilized.[1]

Mechanism of Action

GSK-J1 acts as a competitive inhibitor with respect to the cofactor α-ketoglutarate and a non-competitive inhibitor with respect to the histone peptide substrate.[5] The propanoic acid moiety of GSK-J1 mimics the binding of α-ketoglutarate in the catalytic pocket of JMJD3.[5][6] By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in the global levels of H3K27me3, thereby repressing the transcription of target genes.[7]

Quantitative Data

The following tables summarize the key quantitative data for GSK-J1 and its derivatives.

Table 1: In Vitro Inhibitory Activity of GSK-J1

| Target Enzyme | Assay Type | IC50 | Reference |

| JMJD3 (KDM6B) | Cell-free | 60 nM | [7][8] |

| JMJD3 (KDM6B) | Cell-free | 28 nM | [9] |

| UTX (KDM6A) | Cell-free | 53 nM | [9] |

| JARID1B (KDM5B) | Cell-free | 0.95 µM | [7][8] |

| JARID1C (KDM5C) | Cell-free | 1.76 µM | [7][8] |

| KDM5B | Cell-free | 170 nM | [10] |

| KDM5C | Cell-free | 550 nM | [10] |

| KDM5A | Cell-free | 6,800 nM | [10] |

| Other JMJ Demethylases | Cell-free | >20 µM | [10] |

Table 2: Cellular Activity of GSK-J4

| Cell Type | Assay | Endpoint | IC50 | Reference |

| Human Primary Macrophages | Cytokine Production | TNFα inhibition | 9 µM | [1] |

| HeLa cells (Flag-JMJD3 transfected) | H3K27me3 levels | Preservation of nuclear H3K27me3 | 25 µM (effective concentration) | [5] |

Signaling Pathway

GSK-J1's mechanism of action culminates in the modulation of inflammatory signaling pathways. In lipopolysaccharide (LPS)-stimulated macrophages, JMJD3 is recruited to the promoters of pro-inflammatory genes, where it demethylates H3K27me3, leading to their transcriptional activation. GSK-J1 inhibits this process, maintaining a repressive chromatin state and thereby reducing the production of inflammatory cytokines like TNFα. This is achieved, in part, through the inhibition of the Toll-like receptor 4 (Tlr4)-NF-κB signaling pathway.[11]

Caption: GSK-J1 inhibits JMJD3/UTX, preventing H3K27me3 demethylation and subsequent inflammatory gene expression.

Experimental Protocols

Histone Demethylase AlphaScreen Assay

This protocol is adapted from descriptions of a homogenous proximity-based assay to measure histone demethylase activity.[1][12]

Objective: To determine the in vitro IC50 of GSK-J1 against histone demethylase enzymes.

Materials:

-

384-well white proxiplates

-

Recombinant histone demethylase (e.g., JMJD3, 1 nM final concentration)

-

Biotinylated histone peptide substrate (e.g., Biotin-H3K27me3)

-

α-ketoglutarate (aKG)

-

Ferrous Ammonium Sulfate (FAS)

-

L-Ascorbic Acid

-

Anti-H3K27me2/me1 antibody

-

Protein A-conjugated acceptor beads

-

Streptavidin-conjugated donor beads

-

Assay Buffer: 50 mM HEPES pH 7.5, 0.1% (w/v) BSA, 0.01% (v/v) Tween-20

-

GSK-J1 stock solution in DMSO

Procedure:

-

Prepare serial dilutions of GSK-J1 in DMSO.

-

Add 5 µL of assay buffer containing the demethylase enzyme to each well of a 384-well plate.

-

Transfer 0.1 µL of the GSK-J1 dilutions to the wells (final DMSO concentration of 1%).

-

Pre-incubate the enzyme and compound for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 5 µL of a substrate mix containing aKG, FAS, L-Ascorbic Acid, and the biotinylated peptide substrate.

-

Incubate for the desired reaction time (e.g., 30 minutes) at room temperature.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the detection mix containing the antibody, acceptor beads, and donor beads.

-

Incubate in the dark for 1 hour at room temperature.

-

Read the plate on a suitable plate reader (e.g., EnVision) to measure the AlphaScreen signal.

-

Calculate IC50 values by fitting the data to a four-parameter dose-response curve.

MALDI-TOF Mass Spectrometry Assay

This protocol is based on a method to directly measure the demethylation of a peptide substrate.[7][13]

Objective: To confirm the inhibitory effect of GSK-J1 on JMJD3/UTX activity by mass spectrometry.

Materials:

-

Purified JMJD3 (1 µM) or UTX (3 µM)

-

Biotinylated H3K27me3 peptide substrate (10 µM)

-

Reaction Buffer: 50 mM HEPES pH 7.5, 150 mM KCl

-

Cofactors: 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM α-ketoglutarate, 2 mM ascorbate

-

GSK-J1 at various concentrations

-

10 mM EDTA

-

ZipTips for desalting

-

α-cyano-4-hydroxycinnamic acid MALDI matrix

-

MALDI-TOF mass spectrometer

Procedure:

-

Incubate the enzyme (JMJD3 or UTX) with the peptide substrate in the reaction buffer containing cofactors and varying concentrations of GSK-J1.

-

Incubate at 25°C for a specified time (e.g., 3 minutes for JMJD3, 20 minutes for UTX).

-

Stop the reaction by adding 10 mM EDTA.

-

Desalt the reaction mixture using a ZipTip.

-

Spot the desalted sample onto a MALDI plate with the α-cyano-4-hydroxycinnamic acid matrix.

-

Analyze the samples using a MALDI-TOF mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.

Cellular TNFα Production Assay

This protocol is designed to assess the effect of the cell-permeable prodrug GSK-J4 on cytokine production in primary human macrophages.[1][5]

Objective: To measure the inhibitory effect of GSK-J4 on LPS-induced TNFα production.

Materials:

-

Primary human macrophages

-

Lipopolysaccharide (LPS)

-

GSK-J4 and GSK-J5 (control)

-

Cell culture medium

-

TNFα ELISA kit

Procedure:

-

Plate primary human macrophages in a suitable culture plate.

-

Pre-treat the cells with various concentrations of GSK-J4 or the control compound GSK-J5 for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 2-4 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 of GSK-J4 for TNFα inhibition.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental assays.

Caption: Workflow for in vitro biochemical assays to assess GSK-J1 activity.

Caption: Workflow for the cellular assay to measure the effect of GSK-J4 on TNFα production.

Selectivity Profile

GSK-J1 exhibits high selectivity for the KDM6 subfamily of histone demethylases (JMJD3 and UTX).[14] It shows significantly lower activity against other JmjC domain-containing demethylases.[1][14] Furthermore, GSK-J1 was screened against a panel of 100 protein kinases at a concentration of 30 µM and showed no significant inhibition.[1][5] It also had negligible off-target activity against a panel of 60 other proteins, including histone deacetylases.[1][5] The selectivity has been confirmed using various methods, including thermal shift assays (differential scanning fluorimetry), where significant stabilization was observed only for JMJD3 and UTX.[1][14]

Conclusion

GSK-J1 and its cell-permeable prodrug GSK-J4 are potent and selective inhibitors of the H3K27 demethylases JMJD3 and UTX. Their discovery and characterization have provided the scientific community with crucial tools to investigate the biological roles of H3K27 demethylation. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing these chemical probes to explore the epigenetic control of gene expression in health and disease.

References

- 1. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 2. ≥98% (HPLC), jumonji H3K27 demethylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. GSK J1 | 1373422-53-7 [chemicalbook.com]

- 4. apexbt.com [apexbt.com]

- 5. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 10. GSK J1 (4593) by Tocris, Part of Bio-Techne [bio-techne.com]

- 11. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

GSK-J1 Target Identification and Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and validation of GSK-J1, a potent and selective small molecule inhibitor. The document details the primary targets, mechanism of action, and selectivity profile of GSK-J1, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to GSK-J1

GSK-J1 is a chemical probe that has been instrumental in elucidating the biological roles of the Jumonji C (JmjC) domain-containing histone demethylases.[1] It is the first potent and selective inhibitor of the H3K27me3/me2 demethylases, specifically targeting members of the KDM6 subfamily.[2][3] Its development has enabled researchers to investigate the therapeutic potential of targeting these epigenetic modifiers in various diseases, including cancer and inflammatory disorders.[4][5][6] The cell-permeable prodrug of GSK-J1, known as GSK-J4, is often utilized for cellular and in vivo studies.[7][8]

Target Identification and Selectivity

The primary targets of GSK-J1 are the H3K27 histone demethylases JMJD3 (KDM6B) and UTX (KDM6A).[8][9] These enzymes play a crucial role in removing the repressive trimethylation mark from histone H3 at lysine (B10760008) 27 (H3K27me3), leading to the activation of target gene transcription.[10]

Quantitative Inhibition Data

The inhibitory potency of GSK-J1 against its primary targets and other histone demethylases has been determined through various in vitro assays. The following table summarizes the key IC50 values.

| Target Demethylase | IC50 (nM) | Assay Type | Reference |

| JMJD3 (KDM6B) | 60 | Cell-free | [2][9] |

| 28 | Cell-free | [11] | |

| UTX (KDM6A) | 53 | Cell-free | [11] |

| JARID1B (KDM5B) | 950 - 1700 | Cell-free | [9][12] |

| 170 | Cell-free | ||

| JARID1C (KDM5C) | 1760 | Cell-free | [8][9] |

| 550 | Cell-free | ||

| KDM5A | 6800 | Cell-free |

Selectivity Profile

GSK-J1 exhibits significant selectivity for the KDM6 subfamily over other JmjC histone demethylase subfamilies.[3][13] Thermal shift assays, mass spectrometry, and antibody-based assays have confirmed this selectivity profile.[3] While highly selective, GSK-J1 has been shown to have some inhibitory activity against members of the KDM5 family, specifically JARID1B (KDM5B) and JARID1C (KDM5C), albeit at higher concentrations.[9][12] It shows negligible activity against a broad panel of other demethylases, protein kinases, and other chromatin-modifying enzymes like histone deacetylases.[3][14]

Mechanism of Action

GSK-J1 acts as a competitive inhibitor with respect to the cofactor α-ketoglutarate (2-oxoglutarate).[3] The co-crystal structure of GSK-J1 bound to human JMJD3 reveals that the propanoic acid moiety of GSK-J1 mimics the binding of α-ketoglutarate in the enzyme's active site.[3] This competitive binding prevents the demethylase from carrying out its catalytic function.

Below is a diagram illustrating the mechanism of GSK-J1 inhibition.

Caption: Mechanism of GSK-J1 competitive inhibition of JMJD3/UTX.

Target Validation Experimental Protocols

Several key experimental methodologies have been employed to validate the targets of GSK-J1.

In Vitro Histone Demethylase Assay (MALDI-TOF)

This assay quantitatively measures the enzymatic activity of JMJD3 and UTX in the presence of inhibitors.

Protocol:

-

Reaction Mixture Preparation: In a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 50 µM (NH4)2SO4·FeSO4·H2O, 1 mM 2-oxoglutarate, and 2 mM ascorbate), combine the purified recombinant enzyme (JMJD3 or UTX) with a biotinylated H3K27me3 peptide substrate.[9][15]

-

Inhibitor Addition: Add varying concentrations of GSK-J1 or a vehicle control to the reaction mixtures.

-

Incubation: Incubate the reactions for a defined period at a controlled temperature (e.g., 3-20 minutes at 25°C).[9][15]

-

Reaction Quenching: Stop the reaction by adding a chelating agent such as EDTA.[9][15]

-

Sample Preparation: Desalt the reaction products using a C18 zip tip.

-

MALDI-TOF Analysis: Spot the desalted samples onto a MALDI plate with an appropriate matrix (e.g., α-cyano-4-hydroxycinnamic acid) and analyze using a MALDI-TOF mass spectrometer to quantify the demethylated peptide product.[9][15]

Thermal Shift Assay (Differential Scanning Fluorimetry)

This biophysical assay assesses the direct binding of an inhibitor to its target protein by measuring changes in the protein's thermal stability.

Protocol:

-

Protein and Dye Preparation: Prepare a solution of the purified target demethylase in a suitable buffer. Add a fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

-

Inhibitor Addition: Add GSK-J1 or a control compound to the protein-dye mixture.

-

Thermal Denaturation: Subject the samples to a gradual temperature ramp in a real-time PCR instrument.

-

Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence.

-

Data Analysis: Determine the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the inhibitor indicates direct binding and stabilization of the protein.[3][13]

Chemoproteomics Affinity Capture

This technique identifies protein targets that directly interact with an immobilized version of the inhibitor in a cellular context.

Protocol:

-

Probe Synthesis: Synthesize an analog of GSK-J1 containing a linker for immobilization, such as GSK-J3, which has an amine group.[3][13]

-

Immobilization: Covalently attach the GSK-J3 probe to sepharose beads to create an affinity matrix.[3][13]

-

Cell Lysate Preparation: Prepare cell lysates from cells expressing the putative target proteins (e.g., HEK-293 cells transiently transfected with Flag-tagged JMJD3 and UTX).[3][13]

-

Affinity Capture: Incubate the cell lysates with the GSK-J3-sepharose beads. For competition experiments, add an excess of free GSK-J1 to the lysate before incubation with the beads.[3][13]

-

Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the tagged targets or by mass spectrometry for unbiased target identification.[3][13]

Below is a diagram illustrating the chemoproteomics workflow.

Caption: Experimental workflow for chemoproteomics-based target validation.

Cellular and In Vivo Target Engagement

The biological effects of GSK-J1 and its prodrug GSK-J4 are consistent with the inhibition of JMJD3 and UTX. Treatment of cells with GSK-J4 leads to an increase in global H3K27me3 levels.[9] In various disease models, the observed phenotypes can be attributed to the modulation of gene expression programs regulated by H3K27 methylation. For instance, in macrophages, GSK-J1 inhibits the production of pro-inflammatory cytokines like TNF-α by preventing the removal of the repressive H3K27me3 mark at their gene promoters.[3][9]

The following diagram illustrates the logical relationship between GSK-J1, its targets, and the downstream cellular effects.

Caption: Logical flow from GSK-J1 inhibition to cellular outcomes.

Conclusion

The comprehensive target identification and validation studies have firmly established JMJD3 and UTX as the primary targets of GSK-J1. The selectivity of this inhibitor for the KDM6 subfamily, combined with a well-defined mechanism of action, makes it an invaluable tool for studying the biological functions of H3K27 demethylation. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the roles of these enzymes in health and disease, and to explore the therapeutic potential of their inhibition.

References

- 1. KDM6B - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. scbt.com [scbt.com]

- 11. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 12. GSK-J1 | Structural Genomics Consortium [thesgc.org]

- 13. researchgate.net [researchgate.net]

- 14. GSK-J1 (sodium salt), Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 15. medchemexpress.com [medchemexpress.com]

Unraveling the Cellular Tapestry: A Technical Guide to the Pathways Modulated by GSK-J1 Lithium Salt

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cellular pathways modulated by GSK-J1, a potent and selective inhibitor of the Jumonji domain-containing 3 (JMJD3) and Ubiquitously transcribed X-chromosome tetratricopeptide repeat protein (UTX) histone demethylases. While this document refers to the lithium salt of GSK-J1, the biological activity is conferred by the GSK-J1 molecule itself. The lithium salt is primarily a formulation to enhance stability and solubility.

Core Mechanism of Action: Epigenetic Reprogramming

GSK-J1 exerts its primary effect by inhibiting the catalytic activity of JMJD3 (also known as KDM6B) and UTX (KDM6A).[1][2][3][4] These enzymes are histone demethylases that specifically remove methyl groups from lysine (B10760008) 27 of histone H3 (H3K27), particularly the di- and tri-methylated forms (H3K27me2/3).[4][5] The trimethylation of H3K27 (H3K27me3) is a key epigenetic mark associated with gene silencing and the formation of repressive chromatin structures.[4]

By inhibiting JMJD3 and UTX, GSK-J1 leads to an increase in the global levels of H3K27me3.[1][6] This elevation in a repressive histone mark results in the silencing of specific gene expression programs, thereby modulating a variety of cellular processes. GSK-J1 is competitive with the cofactor α-ketoglutarate but non-competitive with the histone peptide substrate.[7][8]

Modulation of Key Signaling Pathways

The epigenetic reprogramming induced by GSK-J1 has significant downstream consequences on critical cellular signaling pathways, most notably in the context of inflammation.

The NF-κB and Toll-Like Receptor 4 (TLR4) Signaling Axis

A substantial body of evidence highlights the profound impact of GSK-J1 on the NF-κB (nuclear factor-kappa B) signaling pathway, a master regulator of the inflammatory response. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the expression of JMJD3 is often upregulated.[6]

GSK-J1 treatment has been shown to inhibit the activation of the TLR4-NF-κB signaling pathway.[6] TLR4, a key receptor that recognizes LPS, initiates a signaling cascade that culminates in the activation of NF-κB. GSK-J1-mediated inhibition of JMJD3 leads to increased H3K27me3 at the promoter of the Tlr4 gene, thereby repressing its expression.[6]

The downstream effects include the reduced expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][9] Mechanistically, GSK-J1 treatment increases the recruitment of the repressive H3K27me3 mark to the promoters of these inflammatory genes, directly interfering with their transcription.[1][6][9] Furthermore, GSK-J1 has been observed to reduce the protein levels of the RELA (p65) subunit of NF-κB and impair its translocation to the nucleus, a critical step for its transcriptional activity.[10][11]

Caption: GSK-J1 inhibits JMJD3, increasing H3K27me3 and repressing TLR4 and inflammatory gene expression.

Impact on Other Cellular Processes

Beyond its well-documented role in inflammation, GSK-J1 influences other fundamental cellular processes:

-

Apoptosis and Cell Cycle: In some cellular contexts, such as in acute myeloid leukemia cells, the cell-permeable prodrug of GSK-J1, GSK-J4, has been shown to induce apoptosis and cause cell cycle arrest in the S phase.[12] This effect may be mediated through the induction of endoplasmic reticulum (ER) stress.[12] Studies in developing rat retina also indicate that GSK-J1 can simultaneously increase cell proliferation and apoptosis.[13]

-

Cellular Differentiation: GSK-J1 can influence cell fate determination. For example, in the developing retina, it has been shown to specifically decrease the number of rod-on bipolar cells.[13] It also suppresses the expression of key osteogenic transcription factors, Runx2 and Osterix, in pre-osteoblastic cells.[1]

Quantitative Data Summary

The inhibitory activity of GSK-J1 has been quantified against various histone demethylases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).

| Target Enzyme | IC50 Value | Assay Conditions/Cell Type | Reference |

| Primary Targets | |||

| JMJD3 (KDM6B) | 60 nM | Cell-free assay | [1][2][14][15] |

| JMJD3 (KDM6B) | 28 nM | Cell-free assay | [3] |

| UTX (KDM6A) | 53 nM | Cell-free assay | [3] |

| Off-Targets | |||

| JARID1B (KDM5B) | 0.95 µM | Not specified | [1][15] |

| JARID1C (KDM5C) | 1.76 µM | Not specified | [1][15] |

| KDM5C | 11 µM | at 1 mM α-ketoglutarate | [2][14][16] |

| KDM5B | 94 µM | at 1 mM α-ketoglutarate | [2][14][16] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in studies involving GSK-J1.

Chromatin Immunoprecipitation (ChIP)

This technique is used to determine the occupancy of specific proteins (e.g., H3K27me3) at specific genomic regions (e.g., gene promoters).

-

Cell Treatment and Cross-linking: Treat cells with GSK-J1 or a vehicle control. Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium and incubating. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-H3K27me3). Use magnetic beads coated with Protein A/G to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the antibody/bead complex.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of proteinase K. Purify the DNA using spin columns.

-

Analysis: Quantify the amount of precipitated DNA for specific gene promoters using quantitative PCR (qPCR).[6]

Western Blotting

This method is used to detect and quantify the levels of specific proteins in cell lysates.

-

Cell Lysis and Protein Quantification: Treat cells with GSK-J1. Lyse the cells in a suitable buffer and quantify the total protein concentration.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution (e.g., skim milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system to visualize the protein bands.[6]

In Vitro Histone Demethylase Assay (MALDI-TOF based)

This assay directly measures the enzymatic activity of histone demethylases and the inhibitory effect of compounds like GSK-J1.

-

Reaction Setup: Incubate the purified histone demethylase (e.g., JMJD3 or UTX) with a biotinylated peptide substrate containing the target methylated lysine (e.g., H3K27me3). The reaction buffer should contain necessary cofactors like Fe(II), α-ketoglutarate, and ascorbate.[14]

-

Inhibitor Addition: Add varying concentrations of GSK-J1 to the reaction mixtures.

-

Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.[14]

-

Sample Preparation and Analysis: Desalt the reaction products and spot them onto a MALDI plate with a suitable matrix. Analyze the samples using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometer to detect the mass shift corresponding to the demethylation of the peptide substrate.[14]

Caption: A typical workflow for investigating the cellular effects of GSK-J1 treatment.

Conclusion

This compound is a powerful research tool for dissecting the roles of JMJD3 and UTX in health and disease. Its ability to modulate the epigenetic landscape, particularly by increasing H3K27me3 levels, leads to profound changes in cellular signaling, with the inhibition of the pro-inflammatory TLR4-NF-κB axis being a prominent and well-characterized outcome. This guide provides a foundational understanding of the cellular and molecular mechanisms of GSK-J1, offering valuable insights for researchers in epigenetics, inflammation, and drug discovery.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK-J1 | Histone Demethylase | TargetMol [targetmol.com]

- 4. JMJD3 as an epigenetic regulator in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JMJD3 in the regulation of human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The JMJD3 histone demethylase inhibitor GSK-J1 ameliorates lipopolysaccharide-induced inflammation in a mastitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. GSK-J4 induces cell cycle arrest and apoptosis via ER stress and the synergism between GSK-J4 and decitabine in acute myeloid leukemia KG-1a cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule GSK-J1 Affects Differentiation of Specific Neuronal Subtypes in Developing Rat Retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. xcessbio.com [xcessbio.com]

GSK-J1's Impact on Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-J1 is a potent and selective small-molecule inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases KDM6B (JMJD3) and KDM6A (UTX). By inhibiting these enzymes, GSK-J1 effectively increases the global levels of the repressive histone mark H3K27me3, leading to significant alterations in gene transcription. This technical guide provides an in-depth overview of the core mechanisms of GSK-J1 action, quantitative data on its effects, detailed experimental protocols for studying its activity, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action

GSK-J1 functions as a competitive inhibitor of α-ketoglutarate, a crucial cofactor for the catalytic activity of JmjC domain-containing histone demethylases. By binding to the active site of KDM6B and KDM6A, GSK-J1 prevents the demethylation of histone H3 at lysine (B10760008) 27. The trimethylated state of H3K27 (H3K27me3) is a key epigenetic mark associated with gene silencing. The accumulation of H3K27me3 at gene promoters and enhancer regions leads to a more condensed chromatin structure, thereby repressing the transcription of target genes. This mechanism is particularly significant in contexts where KDM6B/A are overexpressed or hyperactive, such as in certain inflammatory conditions and cancers.

Quantitative Data on GSK-J1's Effects

The following tables summarize the quantitative effects of GSK-J1 and its cell-permeable prodrug, GSK-J4, on various cellular and molecular parameters.

Table 1: Inhibitory Activity of GSK-J1 and GSK-J4

| Compound | Target | IC50 | Assay Type | Reference |

| GSK-J1 | KDM6B (JMJD3) | 60 nM | Cell-free | [1] |

| GSK-J4 | KDM6B (JMJD3) | 8.6 µM | In vitro | [2] |

| GSK-J4 | KDM6A (UTX) | 6.6 µM | In vitro | [2] |

| GSK-J4 | TNF-α production | 9 µM | Human primary macrophages | [2] |

Table 2: Effect of GSK-J4 on Cell Viability and Proliferation

| Cell Line | Treatment Concentration | Duration | Effect | Reference |

| Kasumi-1 (AML) | Not specified | Not specified | Reduced proliferation and colony-forming ability | [3] |

| Multiple Myeloma | EC50 of 1.0 +/- 0.6 μM | 72 hours | Anti-proliferative, increased apoptosis | [1] |

| PC-3 (Prostate Cancer) | 20 µM | 24 and 48 hours | 50% decrease in cell viability | |

| LNCaP (Prostate Cancer) | Not specified | Not specified | Increased sensitivity compared to PC-3 | [4] |

Table 3: Impact of GSK-J4 on Gene Expression (RNA-Seq Data)

| Cell Type | Treatment Conditions | Number of Differentially Expressed Genes | Key Downregulated Pathways/Genes | Reference |

| Kasumi-1 (AML) | Not specified | 1375 up, 1354 down | DNA replication, cell-cycle, HOX genes | [3] |

| JJN3 (Multiple Myeloma) | Time series (3, 6, 24 hr) | >2060 | ATF4 and MTF1-dependent stress responses | [1] |

Table 4: Effect of GSK-J4 on Inflammatory Gene Expression

| Gene | Cell Type | Treatment | Effect | Reference |

| TNF-α, IL-1β, IL-6 | LPS-stimulated mouse mammary epithelial cells | GSK-J1 | Decreased expression | [5] |

Signaling Pathways and Experimental Workflows

GSK-J1 Signaling Pathway

Caption: Mechanism of GSK-J1 action on gene transcription.

Experimental Workflow for ChIP-qPCR

References

- 1. Inhibitor of H3K27 demethylase JMJD3/UTX GSK-J4 is a potential therapeutic option for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combination Treatment of a Phytochemical and a Histone Demethylase Inhibitor—A Novel Approach towards Targeting TGFβ-Induced EMT, Invasion, and Migration in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. bio-rad.com [bio-rad.com]

Methodological & Application

Application Notes and Protocols: GSK-J1 Treatment in Primary Human Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-J1 is a potent and selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases, specifically targeting the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A).[1] In primary human macrophages, these enzymes play a critical role in regulating the expression of pro-inflammatory genes. By inhibiting JMJD3 and UTX, GSK-J1 prevents the removal of the repressive histone mark H3K27me3 from the promoters of these genes, leading to a suppression of their transcription and a subsequent reduction in the inflammatory response.[2][3][4] Due to its low cell permeability, the ethyl ester prodrug, GSK-J4, is often used in cell-based assays. GSK-J4 readily crosses the cell membrane and is rapidly hydrolyzed by intracellular esterases to the active form, GSK-J1.[2][4]

These application notes provide a comprehensive overview of the use of GSK-J4 to study the effects of GSK-J1 in primary human macrophages, including detailed protocols for cell isolation and culture, inhibitor treatment, and downstream analysis of inflammatory responses.

Mechanism of Action

GSK-J1 acts as a competitive inhibitor of α-ketoglutarate, a cofactor required for the catalytic activity of JMJD3 and UTX.[2] This inhibition leads to an accumulation of the repressive H3K27me3 mark at the promoters of inflammatory genes, thereby preventing the recruitment of RNA polymerase II and suppressing gene transcription.[4][5] This mechanism has been shown to effectively reduce the production of pro-inflammatory cytokines, such as TNF-α, in response to stimuli like lipopolysaccharide (LPS).[2]

Caption: GSK-J4 enters the cell and is converted to GSK-J1, which inhibits JMJD3/UTX, leading to increased H3K27me3 and reduced inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for GSK-J1 and its prodrug GSK-J4 in relevant assays.

| Compound | Target | Assay Type | IC50 | Reference |

| GSK-J1 | JMJD3 (KDM6B) | Cell-free | 60 nM | [6] |

| GSK-J4 | JMJD3 (KDM6B) | Cell-based | 8.6 µM | [1] |

| GSK-J4 | UTX (KDM6A) | Cell-based | 6.6 µM | [1] |

Table 1: Inhibitory Potency of GSK-J1 and GSK-J4

| Treatment | Cell Type | Effect Measured | IC50 | Reference |

| GSK-J4 + LPS | Primary Human Macrophages | TNF-α Production | 9 µM | [1][2] |

| GSK-J4 (60 µM) + LPS | Primary Human Macrophages | TNF-α Induction Suppression | ~70% | [7] |

| GSK-J4 (60 µM) + IL-4 | Primary Human Macrophages | CD206 Induction Inhibition | ~30% | [7] |

| GSK-J4 (5 µM) + Palmitate | Diabetic Mouse Wound Macrophages | Il1b and Il12 Gene Expression | Negated Upregulation | [8] |

Table 2: Functional Effects of GSK-J4 in Macrophages

Experimental Protocols